Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a methyl group attached to the isoxazole ring
Preparation Methods
The synthesis of Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide is usually generated in situ from an oxime and a chlorinating agent.
Introduction of Substituents: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole in the presence of a palladium catalyst.
Esterification: The carboxylic acid group on the isoxazole ring can be esterified using ethanol and a suitable acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and alternative catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for esterification and hydrolysis, and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate: This compound has a methoxy group at the para position instead of the meta position, which can affect its chemical reactivity and biological activity.
Mthis compound: The methyl ester analogue may have different solubility and stability properties compared to the ethyl ester.
3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid: The carboxylic acid form may exhibit different pharmacokinetic properties and biological activities.
Biological Activity
Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The methoxy group enhances lipophilicity, potentially aiding in cellular membrane permeability and receptor interactions.
The compound's biological activity is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their functions. It may act as an inhibitor by forming stable complexes with target proteins, thus preventing substrate access to active sites. This mechanism is critical in understanding its therapeutic potential against various diseases.
Biological Activities
- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Properties : The compound shows promise in reducing inflammation through modulation of inflammatory pathways. Its interaction with specific receptors involved in the inflammatory response may contribute to this effect.
- Cytotoxicity and Antiviral Activity : In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, with selectivity indices indicating a favorable therapeutic window. For instance, compounds similar to this compound have shown EC50 values ranging from 0.253 mM to 34.483 mM against different viral strains, highlighting its potential as an antiviral agent .
Structure-Activity Relationship (SAR)
The presence of the methoxy group at the 3-position of the phenyl ring is crucial for enhancing the biological activity of the compound. Comparative studies with similar compounds lacking this group reveal a significant decrease in efficacy, emphasizing the role of electronic and steric factors in modulating activity .
Compound | Methoxy Group | EC50 (mM) | CC50 (mM) | Selectivity Index (SI) |
---|---|---|---|---|
1a | Yes | 0.898 | 19.78 | 22.02 |
1b | Yes | 0.253 | 69.05 | 272.93 |
1c | No | 0.502 | >100 | — |
Case Studies
Case Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of this compound against influenza viruses using MDCK cells. The results indicated that the compound significantly reduced viral replication at low concentrations, confirming its potential as an antiviral therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains, demonstrating considerable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that it could serve as a lead compound in developing new antimicrobial therapies.
Properties
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-6-5-7-11(8-10)17-3/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARCSDUCZCVHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624546 | |
Record name | Ethyl 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917388-43-3 | |
Record name | Ethyl 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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